![molecular formula C13H12BFO3 B566822 2-Benzyloxy-3-fluorophenylboronic acid CAS No. 1256355-53-9](/img/structure/B566822.png)
2-Benzyloxy-3-fluorophenylboronic acid
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Overview
Description
“2-Benzyloxy-3-fluorophenylboronic acid” is a type of organoboron compound . It is a derivative of phenylboronic acid, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom and a benzyloxy group .
Synthesis Analysis
The synthesis of “2-Benzyloxy-3-fluorophenylboronic acid” and similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of “2-Benzyloxy-3-fluorophenylboronic acid” is C13H12BFO3 . It has a molecular weight of 246.05 .
Chemical Reactions Analysis
“2-Benzyloxy-3-fluorophenylboronic acid” can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling to form carbon–carbon bonds . It can also undergo protodeboronation, a process that involves the removal of a boron group from the molecule .
Scientific Research Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction is a widely used method for forming carbon-carbon bonds . The reaction involves the use of organoboron reagents, such as 2-Benzyloxy-3-fluorophenylboronic acid, and a palladium catalyst . The organoboron reagents are known for their stability, ease of preparation, and environmental benignity .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes
2-Benzyloxy-3-fluorophenylboronic acid can be used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes . This is achieved through palladium-catalyzed cross-couplings .
Synthesis of Difluoroterphenyls
Similarly, this compound can also be used in the synthesis of difluoroterphenyls . This process also involves palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
o-Phenylphenols, which are potent leukotriene B4 receptor agonists, can be synthesized using 2-Benzyloxy-3-fluorophenylboronic acid .
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
2-Benzyloxy-3-fluorophenylboronic acid can be used in the preparation of a palladium-based fluoride-derived electrophilic fluorination reagent . This reagent can be used for PET imaging agents .
Synthesis of Substituted Isoindolines
This compound can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
Ruthenium-catalyzed Hydrogenation
2-Benzyloxy-3-fluorophenylboronic acid can also be used in ruthenium-catalyzed hydrogenation .
Mechanism of Action
Target of Action
The primary target of 2-Benzyloxy-3-fluorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds .
Mode of Action
The 2-Benzyloxy-3-fluorophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers its organic group to the palladium catalyst . This occurs after the oxidative addition phase, where the palladium catalyst forms a bond with an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Benzyloxy-3-fluorophenylboronic acid, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The product of this reaction can then participate in further biochemical reactions, depending on the specific organic groups involved .
Pharmacokinetics
The compound’s use in suzuki–miyaura coupling reactions suggests that it is relatively stable and readily prepared .
Result of Action
The primary result of the action of 2-Benzyloxy-3-fluorophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action of 2-Benzyloxy-3-fluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions .
Safety and Hazards
While specific safety and hazard information for “2-Benzyloxy-3-fluorophenylboronic acid” is not available, similar compounds often require careful handling. For instance, “2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID” should be handled with adequate ventilation, and contact with skin, eyes, or clothing should be avoided .
Future Directions
The future directions for “2-Benzyloxy-3-fluorophenylboronic acid” and similar compounds could involve further exploration of their use in various chemical reactions. For example, the Suzuki–Miyaura coupling and the protodeboronation processes could be optimized for better efficiency . Additionally, these compounds could be used in the synthesis of novel compounds, expanding their potential applications .
properties
IUPAC Name |
(3-fluoro-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCQROGHALPIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681879 |
Source
|
Record name | [2-(Benzyloxy)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-53-9 |
Source
|
Record name | [2-(Benzyloxy)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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